![molecular formula C19H18BrN3 B2582185 9-bromo-6-pentyl-6H-indolo[2,3-b]quinoxaline CAS No. 443329-00-8](/img/structure/B2582185.png)

9-bromo-6-pentyl-6H-indolo[2,3-b]quinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

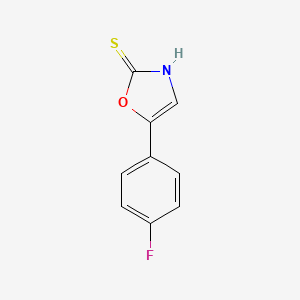

“9-bromo-6-pentyl-6H-indolo[2,3-b]quinoxaline” is a derivative of 6H-Indolo[2,3-b]quinoxaline, a planar fused heterocyclic compound . This compound exhibits a wide variety of pharmacological activities .

Synthesis Analysis

The synthesis of indolo[2,3-b]quinoxalines often relies on transition-metal-catalyzed cross-coupling reactions, direct С–Н functionalization, and intramolecular oxidative cyclodehydrogenation processes . A research group from India proposed a new route for obtaining a broad range of biologically active N-substituted 6Н-indolo[2,3-b]quinoxalines by Ru(II)-catalyzed tandem ortho-С–Н functionalization reactions .Molecular Structure Analysis

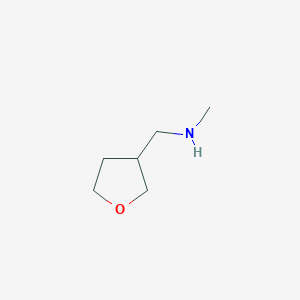

The molecular structure of this compound is characterized by the presence of a bromine atom at the 9th position and a pentyl group at the 6th position of the 6H-indolo[2,3-b]quinoxaline nucleus .Chemical Reactions Analysis

The chemical reactions involving 6H-indolo[2,3-b]quinoxaline derivatives are predominantly related to their ability to intercalate into DNA .Physical and Chemical Properties Analysis

The physical and chemical properties of 6H-indolo[2,3-b]quinoxaline derivatives depend on the type of substituents and side chains attached to the 6H-indolo[2,3-b]quinoxaline nucleus . The thermal stability of the intercalated complex (DNA and 6H-indolo[2,3-b]quinoxaline derivatives) is an important parameter for the elucidation of anticancer, antiviral, and other activities .Applications De Recherche Scientifique

- Les dérivés d'indolo[2,3-b]quinoxaline sont utilisés dans les dispositifs optoélectroniques, tels que les cellules solaires et les diodes électroluminescentes (LED). Leur capacité à absorber et à émettre de la lumière en fait des sensibilisateurs précieux dans ces applications .

- Le squelette d'indolo[2,3-b]quinoxaline sert de motif structurel dans les semi-conducteurs. Les chercheurs ont exploré son potentiel pour améliorer le transport de charge et les propriétés électroniques dans les matériaux semi-conducteurs .

- De nombreux dérivés d'indolo[2,3-b]quinoxaline présentent des propriétés antivirales et antitumorales. Ces composés ont été étudiés pour leur potentiel dans la lutte contre les infections virales et l'inhibition de la croissance tumorale .

- Le mécanisme d'action de ces composés implique souvent l'intercalation de l'ADN. La compréhension de la stabilité thermique du complexe ADN-indolo[2,3-b]quinoxaline est cruciale pour les applications anticancéreuses et antivirales .

- Les polymères contenant 6H-indolo[2,3-b]quinoxaline comme unité répétitive présentent une stabilité thermique améliorée. La présence de segments d'hydrocarbures polyaromatiques plus volumineux améliore les températures de transition vitreuse, ce qui les rend précieux en science des matériaux .

- Les chercheurs ont exploré la synthèse de dérivés d'indolo[2,3-b]quinoxaline en utilisant diverses méthodes, notamment les réactions de condensation et les réactions de couplage croisé catalysées par des métaux de transition. Ces composés servent de blocs de construction en synthèse organique et en chimie médicinale .

Dispositifs Optoélectroniques et Sensibilisateurs

Semi-conducteurs

Activité Antivirale et Antitumorale

Intercalation de l'ADN

Amélioration de la Stabilité Thermique

Synthèse Organique et Chimie Médicinale

En résumé, la 9-bromo-6-pentyl-6H-indolo[2,3-b]quinoxaline est prometteuse dans divers domaines, de l'optoélectronique à la recherche antitumorale. Ses applications multiformes soulignent son importance dans les investigations scientifiques . Si vous souhaitez plus de détails sur une application spécifique, n'hésitez pas à demander !

Mécanisme D'action

Target of Action

The primary target of 9-bromo-6-pentyl-6H-indolo[2,3-b]quinoxaline is DNA . The compound exhibits a wide variety of pharmacological activities, predominantly through DNA intercalation .

Mode of Action

this compound interacts with DNA by intercalation . This interaction disrupts vital processes for DNA replication , which can lead to cell death in cancerous cells .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in DNA replication . The compound’s intercalation into the DNA helix disrupts these pathways, leading to downstream effects such as inhibition of cell proliferation and induction of cell death .

Pharmacokinetics

The compound’s high solubility (>27 M in acetonitrile) suggests it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include disruption of DNA replication and induction of cell death . These effects can lead to its cytotoxic activity against various human cancer cell lines .

Safety and Hazards

Orientations Futures

The future directions in the research of 6H-indolo[2,3-b]quinoxaline derivatives involve the design and synthesis of novel molecules based on the 6H-indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . The introduction of a positive charge at the 11-N position of the aromatic scaffold was shown to be responsible for their antitumor activity and improved DNA binding ability .

Analyse Biochimique

Biochemical Properties

The 9-bromo-6-pentyl-6H-indolo[2,3-b]quinoxaline compound, like other 6H-indolo[2,3-b]quinoxaline derivatives, interacts with DNA through intercalation . This interaction disrupts vital processes for DNA replication, contributing to its antiviral and cytotoxic activities . The thermal stability of the intercalated complex between DNA and 6H-indolo[2,3-b]quinoxaline derivatives is an important parameter for elucidating these activities .

Cellular Effects

The interaction of this compound with DNA can disrupt cellular processes, influencing cell function . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves intercalation into the DNA helix . This intercalation disrupts processes vital for DNA replication, exerting its antiviral and cytotoxic effects

Temporal Effects in Laboratory Settings

Related 6H-indolo[2,3-b]quinoxaline derivatives have shown remarkable stability, with 99.86% capacity retention over 49.5 hours (202 cycles) of H-cell cycling .

Propriétés

IUPAC Name |

9-bromo-6-pentylindolo[3,2-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN3/c1-2-3-6-11-23-17-10-9-13(20)12-14(17)18-19(23)22-16-8-5-4-7-15(16)21-18/h4-5,7-10,12H,2-3,6,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PINUUURGIJTLDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2582105.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2582106.png)

![5-Acetyl-2-[benzyl(methyl)amino]-6-methylpyridine-3-carbonitrile](/img/structure/B2582115.png)

![N-tert-butyl-2-{5-ethoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2582122.png)

![2-(dimethylamino)-3-phenyl-3H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B2582123.png)

![2-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}quinoxaline](/img/structure/B2582124.png)

![2-ethoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2582125.png)